1-cyclohexyl-1-(3-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea
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Overview
Description
N-CYCLOHEXYL-N-[3-({[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)PROPYL]-N’-PHENYLTHIOUREA is a complex organic compound with a unique structure that includes multiple cyclohexyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[3-({[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)PROPYL]-N’-PHENYLTHIOUREA typically involves multiple steps. One common method includes the reaction of cyclohexylamine with formaldehyde under high pressure to form N-methylcyclohexylamine . This intermediate is then reacted with additional reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-[3-({[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)PROPYL]-N’-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-CYCLOHEXYL-N-[3-({[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)PROPYL]-N’-PHENYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-[3-({[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)PROPYL]-N’-PHENYLTHIOUREA involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexylmethylamine: This compound shares structural similarities but lacks the phenylthiourea group.
Cyclohexylamine: A simpler compound with a single cyclohexyl group.
Phenylthiourea: Contains the thiourea group but lacks the cyclohexyl and pyrimidinyliden groups.
Uniqueness
N-CYCLOHEXYL-N-[3-({[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)PROPYL]-N’-PHENYLTHIOUREA is unique due to its complex structure, which imparts specific chemical and biological properties. Its combination of cyclohexyl, pyrimidinyliden, and phenylthiourea groups makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C33H47N5O3S |
---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
1-cyclohexyl-1-[3-[(1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidin-5-yl)methylideneamino]propyl]-3-phenylthiourea |
InChI |
InChI=1S/C33H47N5O3S/c39-30-29(31(40)38(28-20-11-4-12-21-28)33(41)37(30)27-18-9-3-10-19-27)24-34-22-13-23-36(26-16-7-2-8-17-26)32(42)35-25-14-5-1-6-15-25/h1,5-6,14-15,24,26-28,39H,2-4,7-13,16-23H2,(H,35,42) |
InChI Key |
ZMBZNZKGEGYTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NCCCN(C4CCCCC4)C(=S)NC5=CC=CC=C5)O |
Origin of Product |
United States |
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